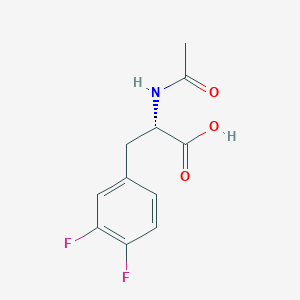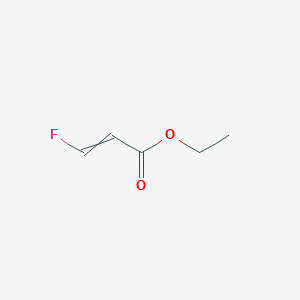
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group, a difluorophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,4-difluorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using acetic anhydride and a suitable base.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Final Product: The (S)-enantiomer is isolated and purified to obtain (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of chiral catalysts and advanced purification techniques ensures high yield and enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3,4-Difluorophenyl)propionic acid: Similar structure but lacks the acetamido group.
3,4-Difluorophenylacetic acid: Similar structure but lacks the propanoic acid moiety.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.
Uniqueness
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of both the acetamido and difluorophenyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.
特性
分子式 |
C11H11F2NO3 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
SPVDQWMZORVWCR-JTQLQIEISA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)

![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)


![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)


![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
